molecular formula C19H13NO4S B11534383 2-oxo-2-(10H-phenothiazin-10-yl)ethyl furan-2-carboxylate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl furan-2-carboxylate

Cat. No.: B11534383
M. Wt: 351.4 g/mol
InChI Key: YNSAHHRDJDQIMD-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl furan-2-carboxylate: is a chemical compound with the following structural formula:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S} C17​H16​N2​O2​S

This compound belongs to the class of phenothiazine derivatives and features an oxime functional group. Phenothiazines are known for their diverse applications, including pharmaceuticals, dyes, and antioxidants.

Preparation Methods

Synthetic Routes::

    Oxime Formation:

Reaction Conditions::
  • Solvent: Typically anhydrous acetone or another suitable solvent.
  • Temperature: Room temperature or slightly elevated.
  • Catalysts: None required.
Industrial Production Methods::
  • While industrial-scale production details are proprietary, the synthetic route mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the oxime group may yield different derivatives.

    Substitution: Substitution reactions at the phenothiazine ring can modify its properties.

Common Reagents and Conditions::

    Oxidation: Use oxidizing agents like or .

    Reduction: Employ reducing agents such as .

    Substitution: React with suitable alkyl or aryl halides.

Major Products::
  • Oxidation may yield carboxylic acid derivatives .
  • Reduction could lead to amine derivatives .
  • Substitution reactions may introduce various substituents.

Scientific Research Applications

    Medicine: Phenothiazines have been used as antipsychotic drugs due to their dopamine receptor-blocking properties.

    Chemistry: The compound serves as a versatile building block for synthesizing other derivatives.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Industry: Phenothiazines find applications in dyes, antioxidants, and materials science.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
  • Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds:

These compounds share the phenothiazine core but differ in substituents, leading to distinct properties. The uniqueness of our compound lies in its furan-2-carboxylate moiety.

Properties

Molecular Formula

C19H13NO4S

Molecular Weight

351.4 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) furan-2-carboxylate

InChI

InChI=1S/C19H13NO4S/c21-18(12-24-19(22)15-8-5-11-23-15)20-13-6-1-3-9-16(13)25-17-10-4-2-7-14(17)20/h1-11H,12H2

InChI Key

YNSAHHRDJDQIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)C4=CC=CO4

Origin of Product

United States

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